DL-Valine-3-D1

Description

Overview of Branched-Chain Amino Acids (BCAAs) in Metabolic Contexts

Valine, along with leucine (B10760876) and isoleucine, is a branched-chain amino acid (BCAA). nih.gov BCAAs are essential amino acids, meaning they cannot be synthesized by the human body and must be obtained from the diet. nih.govnih.gov They play crucial roles in protein synthesis, energy metabolism, and as signaling molecules. nih.govmdpi.com Unlike most other amino acids, which are primarily metabolized in the liver, BCAAs are mainly catabolized in skeletal muscle. nih.gov The initial step in BCAA catabolism is a reversible transamination reaction, followed by an irreversible oxidative decarboxylation. nih.govmdpi.com Dysregulation of BCAA metabolism has been linked to various health conditions, including metabolic syndrome, diabetes, and certain types of cancer, making the study of their metabolic fate a key area of research. mdpi.com

Rationale for Deuterium (B1214612) Substitution at the 3-Position of Valine

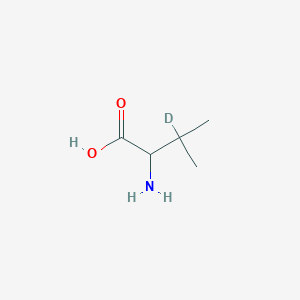

The specific placement of a deuterium atom at the 3-position of the valine molecule (to form DL-Valine-3-D1) is a deliberate choice for metabolic tracer studies. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can influence the rate of enzymatic reactions that involve the cleavage of this bond. By placing the deuterium at the 3-position, researchers can investigate specific steps in the metabolic pathway of valine. The catabolism of valine involves enzymatic reactions at or near this position. Therefore, using this compound as a tracer can provide insights into the activity of specific enzymes and the flux through different branches of the valine catabolic pathway. Furthermore, the unique mass of the deuterated fragment allows for precise tracking and quantification by mass spectrometry.

Historical Context of Isotopic Tracing in Metabolomics and Pathway Elucidation

The use of isotopic tracers to unravel metabolic pathways has a rich history, dating back to the mid-20th century with the use of radioactive isotopes. These early studies laid the foundation for our current understanding of metabolism. The advent of mass spectrometry and NMR spectroscopy, coupled with the availability of stable isotopes, revolutionized the field. nih.gov It allowed for safer and more detailed investigations into metabolic fluxes and network dynamics. nih.gov Stable isotope tracing has since become a cornerstone of metabolomics, enabling researchers to move from static snapshots of metabolite concentrations to a dynamic understanding of how metabolic systems function and respond to various stimuli or disease states. isotope.comnih.gov

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₅H₁₀DNO₂ |

| Molecular Weight | 118.15 g/mol cdnisotopes.com |

| CAS Number | 79168-24-4 cdnisotopes.com |

| Synonyms | (±)-2-Amino-3-methyl-3-d-butanoic acid, H-DL-Val(3-d1)-OH |

| Isotopic Enrichment | Typically ≥98 Atom % D cdnisotopes.com |

| Physical Form | White solid |

| Solubility | Soluble in water |

Research Applications and Findings

The primary application of this compound lies in its use as a metabolic tracer to study the in vivo and in vitro catabolism of valine. While specific published studies focusing exclusively on this compound are not abundant in publicly accessible literature, the principles of its use can be inferred from studies using other deuterated valine isotopes.

For instance, studies using deuterated leucine and valine have been instrumental in understanding protein structure and dynamics through NMR spectroscopy. utoronto.canih.gov In such studies, selective deuteration helps to simplify complex spectra and allows for the unambiguous assignment of signals to specific amino acid residues. nih.gov

In metabolic studies, the fate of the deuterated valine can be tracked by analyzing the isotopic enrichment in its downstream metabolites. The first step in valine catabolism is its conversion to α-ketoisovalerate. The presence of the deuterium label from this compound in α-ketoisovalerate and its subsequent metabolic products can be quantified using mass spectrometry. This provides a direct measure of the rate of valine transamination and oxidation.

Research using other isotopically labeled BCAAs has revealed crucial information about their metabolism in various physiological and pathological states. For example, studies have shown that BCAA catabolism is altered in obesity and diabetes. nih.gov The use of tracers like this compound can help to further elucidate the specific enzymatic steps that are affected in these conditions, potentially identifying new therapeutic targets.

Analytical Techniques for the Detection of this compound

| Analytical Technique | Application in this compound Research |

| Mass Spectrometry (MS) | The primary technique for tracing the metabolic fate of this compound. It allows for the quantification of the incorporation of the deuterium label into various metabolites, providing a measure of metabolic flux. isotope.comnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used to determine the precise location of the deuterium label within the molecule and to study the structural and dynamic effects of isotopic substitution on proteins and enzymes that bind valine. utoronto.canih.govnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-deuterio-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/i3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSNJWFQEVHDMF-WFVSFCRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C)(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Dl Valine 3 D1

Racemic Synthesis Methodologies for Valine Backbones

The initial step in the synthesis of DL-Valine-3-D1 is the creation of the fundamental DL-valine structure. Racemic synthesis, which produces an equal mixture of both D and L enantiomers, is often the most direct and cost-effective approach for creating the basic amino acid framework.

Chemical Synthesis Routes for DL-Valine Precursors

Several classical and modern organic synthesis methods can be employed to construct the valine backbone. One of the most well-established methods is the Strecker synthesis . This one-pot reaction involves the treatment of an aldehyde (isobutyraldehyde for valine synthesis) with ammonia (B1221849) and hydrogen cyanide. The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the racemic α-amino acid, DL-valine. masterorganicchemistry.comlibretexts.org

Another common approach begins with isobutyraldehyde, which is reacted with sodium cyanide and ammonium (B1175870) chloride to produce 2-amino-3-methylbutyronitrile. google.com This intermediate can then be subjected to hydrolysis to yield DL-valine.

The amidomalonate synthesis provides an alternative route. This method is a variation of the malonic ester synthesis where diethyl acetamidomalonate is alkylated with isopropyl halide. Subsequent hydrolysis and decarboxylation of the alkylated product yield DL-valine.

A summary of common racemic synthesis routes for DL-valine is presented in the table below.

| Synthesis Method | Starting Materials | Key Intermediates | Product |

| Strecker Synthesis | Isobutyraldehyde, Ammonia, Hydrogen Cyanide | α-aminonitrile | DL-Valine |

| Cyanohydrin Route | Isobutyraldehyde, Sodium Cyanide, Ammonium Chloride | 2-amino-3-methylbutyronitrile | DL-Valine |

| Amidomalonate Synthesis | Diethyl acetamidomalonate, Isopropyl halide | Alkylated amidomalonate | DL-Valine |

Considerations for Stereocenter Formation in Racemic Mixtures

In the aforementioned synthetic routes, the key step for stereocenter formation is the nucleophilic addition to a planar carbonyl or imine group. For instance, in the Strecker synthesis, the addition of cyanide to the imine intermediate can occur from either face of the planar molecule with equal probability. This non-stereoselective attack results in the formation of a racemic mixture of the α-aminonitrile, which upon hydrolysis, yields DL-valine.

Similarly, in the amidomalonate synthesis, the starting material is achiral, and the subsequent alkylation step does not introduce a chiral center in a stereospecific manner under standard racemic conditions. The absence of any chiral influence during these reactions ensures the production of an equimolar mixture of the (R)- and (S)-enantiomers. The formation of a racemic mixture is often desirable in the initial stages of synthesis as it avoids the complexities and higher costs associated with asymmetric synthesis. The separation of the enantiomers is then typically performed at a later stage.

Targeted Deuteration Approaches at the 3-Position

With the racemic valine backbone established, the next critical step is the regioselective introduction of a deuterium (B1214612) atom at the 3-position (β-carbon). This requires specialized isotopic labeling techniques that can specifically target the C-H bond at this position.

Isotopic Labeling Techniques for Specific Hydrogen Exchange

Isotopic labeling is a technique used to track the passage of an isotope through a reaction or metabolic pathway. researchgate.net In the context of this compound synthesis, this involves the replacement of a specific hydrogen atom with a deuterium atom. This can be achieved through various chemical or biological methods that facilitate hydrogen-deuterium (H/D) exchange.

Several methods have been developed for the deuteration of amino acids, often utilizing D₂O as the deuterium source. These can include acid- or base-catalyzed exchange reactions, or transition metal-catalyzed processes. The challenge lies in achieving regioselectivity, as many methods favor deuteration at the more acidic α-position.

Recent advancements have provided more sophisticated tools for site-selective deuteration. For example, palladium-catalyzed H/D exchange protocols have been developed for accessing β-deuterated N-protected amino amides, which can subsequently be converted to the desired β-deuterated amino acids. researchgate.netornl.gov

Regioselective Deuteration Methods for Amino Acid Side Chains

Achieving deuteration specifically at the β-position of valine requires a method that can differentiate between the C-H bonds of the isopropyl side chain.

One promising approach involves transition-metal catalysis . A palladium-catalyzed H/D exchange has been reported for the synthesis of β-deuterated N-protected amino amides. While this method requires protection of the amino and carboxyl groups, it offers a pathway to introduce deuterium at the β-position. The reaction conditions can be tuned to favor exchange at the C(sp³)–H bonds of the amino acid side chain. ornl.gov

Another innovative strategy utilizes dual-protein catalysis . An aminotransferase (DsaD) paired with a small partner protein (DsaE) has been shown to catalyze Cα and Cβ H/D exchange of amino acids. By controlling the presence of the DsaE protein, it is possible to influence the site of deuteration. While reactions with DsaD alone lead exclusively to Cα-deuteration, the combination with DsaE facilitates exchange at both the Cα and Cβ positions. nih.gov This enzymatic approach offers high selectivity under mild conditions.

The table below summarizes potential regioselective deuteration methods.

| Method | Catalyst/System | Key Features | Potential for Valine-3-D1 |

| Palladium-Catalyzed H/D Exchange | Palladium catalyst | Requires N-protection; targets β-C-H bonds | High potential with appropriate substrate modification |

| Dual-Protein Catalysis | Aminotransferase (DsaD) and DsaE | Enzymatic, site-selective for Cα and Cβ | High potential, offers a biocatalytic route |

Resolution Techniques for Enantiomeric Purity (Contextual to DL-Valine)

After the successful synthesis and deuteration of the racemic this compound, the final step is the separation of the D- and L-enantiomers to obtain the desired optically pure compound.

One of the most common methods for resolving racemic amino acids is through the formation of diastereomeric salts . This involves reacting the racemic mixture with a chiral resolving agent, such as a chiral acid or base, to form a pair of diastereomeric salts. For the resolution of DL-valine, resolving agents like D-2,3-dibenzoyl tartaric acid can be used. researchgate.net These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual enantiomers of valine can be recovered by treating the diastereomeric salts with an acid or base to remove the resolving agent.

Another approach is enzymatic resolution . Certain enzymes exhibit high stereoselectivity and can be used to selectively react with one enantiomer in a racemic mixture. For example, aminoacylases can selectively hydrolyze the N-acyl derivative of one enantiomer, allowing for the separation of the unreacted enantiomer and the hydrolyzed product.

Chiral chromatography is also a powerful technique for enantiomeric separation. This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times and thus, their separation.

Chemical Resolution Methods from Racemic Mixtures

Chemical resolution is a foundational technique for separating enantiomers from a racemic mixture. This process involves reacting the racemate with a single, pure enantiomer of another chiral compound, known as a resolving agent. This reaction creates a mixture of diastereomers. Unlike enantiomers, diastereomers possess different physical properties, such as solubility and melting points, which allows for their separation through methods like fractional crystallization.

Once separated, the individual diastereomers can be treated to remove the resolving agent, yielding the purified enantiomers of the original compound. For the resolution of racemic valine, chiral acids are commonly employed as resolving agents.

A prevalent method for resolving DL-valine involves using derivatives of tartaric acid. For instance, D-2,3-dibenzoyl tartaric acid (D-DBTA) can be reacted with DL-valine in the presence of a mineral acid. This reaction forms diastereomeric salts. Due to differing solubilities, the salt composed of D-DBTA and D-valine precipitates out of the solution as it cools, allowing it to be separated by filtration. The D-valine can then be recovered by treating the salt with a base. This method has been shown to produce D-valine with high yield (70-80%) and excellent optical purity (over 98%). Similarly, L-valine can be recovered from the remaining mother liquor. Another approach involves using D-DBTA or L-DBTA in a dilute inorganic acid solution, such as hydrochloric or sulfuric acid, to achieve separation through crystallization.

Another strategy is preferential crystallization, where a saturated solution of the racemic compound is seeded with a crystal of the desired pure enantiomer. For valine, this has been successfully applied to its hydrohalide derivatives. A saturated or supersaturated solution of DL-valine hydrochloride can be seeded with crystals of L-valine hydrochloride, causing the L-isomer to crystallize preferentially from the mixture.

Table 1: Chemical Resolution Agents for DL-Valine

| Resolving Agent | Principle | Outcome |

|---|---|---|

| (+)-Di-1,4-toluoyl-D-tartaric acid (D-DTTA) | Forms diastereomeric salts with differing solubilities. | Allows for separation of D- and L-leucine, a principle applicable to valine. |

| D-2,3-dibenzoyl tartaric acid (D-DBTA) | Forms diastereomeric salts; the D-valine salt is less soluble and precipitates. | Isolation of D-Valine with >98% optical purity. |

| L-Valine Hydrochloride (as seed crystal) | Preferential crystallization from a supersaturated solution of DL-valine hydrochloride. | Crystallization of L-Valine hydrochloride. |

Biocatalytic Resolution Approaches for Stereoisomers

Biocatalytic methods utilize enzymes as catalysts to perform stereoselective transformations, offering high efficiency and specificity under mild conditions. For resolving stereoisomers of amino acids, enzymes like transaminases are particularly effective.

One advanced biocatalytic approach is the Dynamic Kinetic Resolution (DKR). In a DKR process, one enantiomer of the starting material reacts to form the product, while the remaining, unreactive enantiomer is continuously racemized (converted back into a mixture of both enantiomers). This allows for a theoretical yield of 100% for a single, desired enantiomer from a racemic starting material. A transaminase-based DKR has been developed for the synthesis of β-branched aromatic α-amino acids, which demonstrates high diastereo- and enantioselectivity. This type of enzymatic process is applicable to the resolution of DL-valine, leveraging an enzyme's ability to selectively act on either the D- or L-form.

Another biocatalytic strategy involves a bienzymatic system using hydantoinase and N-carbamoyl-D-amino acid amidohydrolase. This system can convert an intermediate hydantoin (B18101) into D-valine, demonstrating high specificity for producing the D-enantiomer.

Enzymatic Asymmetric Degradation of DL-Valine

Enzymatic asymmetric degradation is a specific form of biocatalytic resolution where an enzyme selectively metabolizes or degrades one enantiomer of a racemic pair, leaving the other, desired enantiomer untouched and thus purified. This method relies on the high stereoselectivity of enzymes like amino acid oxidases or dehydrogenases, which often act on only one stereoisomer (e.g., either the L- or D-form) of an amino acid.

For DL-valine, an L-amino acid specific enzyme could be introduced to the racemic mixture. The enzyme would selectively degrade the L-valine, allowing the D-valine to be isolated from the reaction mixture. Conversely, a D-amino acid specific enzyme could be used to degrade D-valine, leaving pure L-valine. The success of this method hinges on the complete removal of the degraded enantiomer's byproducts to ensure the purity of the final product.

Analytical Verification of Deuterium Incorporation and Purity

Spectroscopic Confirmation of Deuteration (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful, complementary techniques for verifying the structure of isotopically labeled compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is highly sensitive to the nuclear environment of atoms. For this compound, ¹H NMR (Proton NMR) is used to confirm deuterium incorporation. The substitution of a proton (¹H) with a deuteron (B1233211) (²H or D) at the C-3 position results in the disappearance or significant reduction of the corresponding signal in the ¹H NMR spectrum. The integration of the remaining proton signals relative to a non-deuterated internal standard can be used to quantify the level of deuterium incorporation.

Mass Spectrometry (MS): Mass spectrometry measures the mass-to-charge ratio of ions and is used to confirm the change in molecular weight resulting from isotopic labeling. The molecular weight of unlabeled valine is approximately 117.15 g/mol . The replacement of one hydrogen atom (mass ≈ 1 amu) with a deuterium atom (mass ≈ 2 amu) increases the molecular weight by approximately one unit. Therefore, the molecular ion peak for this compound is expected to be observed at a mass-to-charge ratio (m/z) of approximately 118. High-resolution mass spectrometry can provide a precise mass measurement to confirm the elemental formula and the level of deuteration. Furthermore, analysis of the fragmentation patterns in the mass spectrum can help pinpoint the location of the deuterium label, as fragments containing the C-3 position will also show a mass shift of +1 amu.

Table 2: Spectroscopic Data for Valine and this compound

| Technique | Unlabeled Valine | This compound | Observation |

|---|---|---|---|

| ¹H NMR | Signal present for proton at C-3 position. | Signal for proton at C-3 position is absent or greatly diminished. | Confirms the location of deuterium substitution. |

| Mass Spec. | Molecular Ion (M+) peak at m/z ≈ 117. | Molecular Ion (M+) peak at m/z ≈ 118. | Confirms the mass increase due to one deuterium atom. |

Advanced Applications of Dl Valine 3 D1 in Metabolic Flux Analysis

Principles of Stable Isotope Tracing in Mammalian and Microbial Metabolism

Stable isotope tracing is a cornerstone technique in metabolic research, allowing scientists to quantitatively track the flow of atoms through metabolic pathways. mdpi.com By introducing a labeled substrate, or tracer, into a biological system, researchers can follow the incorporation of the isotope into downstream metabolites. nih.gov This process provides a dynamic view of metabolic fluxes—the rates of intracellular reaction pathways—which cannot be determined from metabolite concentrations alone. nih.gov The choice of isotope and its specific position within the tracer molecule is critical, as it can reveal the activities of distinct enzymatic reactions and pathways. mdpi.commdpi.com Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) are then used to detect and quantify the labeled metabolites, providing a detailed map of metabolic activity. nih.govmdpi.com

Mass Isotopomer Distribution Analysis (MIDA)

Mass Isotopomer Distribution Analysis (MIDA) is a sophisticated analytical method that uses the pattern of isotope labeling in a product molecule to determine the isotopic enrichment of its precursor pool. d-nb.info When a polymer or a complex molecule is synthesized from smaller precursor units, the distribution of mass isotopologues (molecules of the same compound that differ in mass due to isotopic substitution) in the final product follows a predictable combinatorial pattern. medchemexpress.com By measuring the relative abundances of these isotopologues using mass spectrometry, MIDA can mathematically deduce the isotopic enrichment of the direct precursor that was used for synthesis. d-nb.infomedchemexpress.com

This technique is particularly powerful because it overcomes the challenge of directly measuring the isotopic enrichment in the true intracellular precursor pool, which is often compartmentalized and inaccessible. medchemexpress.com MIDA has been successfully applied to measure the synthesis rates of various biological polymers like fatty acids, carbohydrates, and proteins. medchemexpress.com The analysis of the isotopomer distribution allows for the calculation of key kinetic parameters, including the fractional synthesis rate of the polymer and the relative contribution of different pathways to its production. nih.govmedchemexpress.com

Positional Isotope Tracing for Pathway Elucidation

Positional isotope tracing involves using a tracer that is labeled at a specific atomic position. mdpi.com This strategic labeling allows researchers to track the fate of individual atoms as they are rearranged during biochemical reactions. By observing where the stable isotope appears in downstream metabolites, it is possible to distinguish between alternative metabolic pathways and elucidate complex reaction mechanisms. mdpi.commdpi.com

For example, using specifically labeled glucose molecules can differentiate flux through the pentose (B10789219) phosphate (B84403) pathway versus glycolysis. mdpi.com Similarly, in the context of amino acid metabolism, a positionally labeled tracer like DL-Valine-3-D1 is designed to probe specific steps in the valine catabolic pathway. The location of the deuterium (B1214612) atom acts as a unique signature. Tandem mass spectrometry (MS/MS) can be employed to fragment metabolite molecules, which provides structural information and helps identify the precise location of the isotope, thus revealing the specific enzymatic steps the tracer has undergone. mdpi.com This approach has been instrumental in verifying newly discovered metabolic reactions and resolving the contributions of converging pathways. researchgate.net

Investigation of Valine Catabolic Pathways

This compound and other positionally labeled valine isotopes are invaluable for dissecting the intricate steps of valine breakdown. Valine catabolism is a multistep process that occurs primarily in the mitochondria and converts the amino acid into propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. nih.gov Stable isotope tracing allows for a quantitative understanding of the flux through this pathway and its regulation in various physiological and pathological states.

Tracing the Initial Transamination and Oxidative Decarboxylation Steps

The catabolism of all three BCAAs begins with two common steps: a reversible transamination followed by an irreversible oxidative decarboxylation. nih.gov

Transamination : The first step is catalyzed by branched-chain aminotransferase (BCAT), which transfers the amino group from valine to α-ketoglutarate, producing glutamate (B1630785) and the branched-chain α-keto acid (BCKA) α-ketoisovalerate (KIV). nih.gov This reaction is reversible. nih.gov

Oxidative Decarboxylation : The KIV formed then undergoes irreversible oxidative decarboxylation, catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.gov This is the rate-limiting step in BCAA catabolism and results in the formation of isobutyryl-CoA. nih.gov

Using a tracer like L-valine-d8 in Bacillus subtilis has allowed researchers to follow these initial steps. The labeled valine is first converted to its corresponding labeled BCKA, and then to labeled isobutyryl-CoA, confirming the activity of the BCAT and BCKDH enzymes on the exogenous tracer. biorxiv.orgresearchgate.net The presence of the deuterium label allows for clear differentiation of the metabolites derived from the tracer from the pre-existing unlabeled pools.

Elucidating Downstream Conversion to Propionyl-CoA

Following the initial steps, isobutyryl-CoA is further metabolized through a series of reactions to ultimately yield propionyl-CoA. nih.gov This part of the pathway is crucial as propionyl-CoA is an important metabolic intermediate that can be converted to succinyl-CoA and enter the TCA cycle for energy production or be used as a precursor for the synthesis of odd-chain fatty acids. nih.govnih.gov

Stable isotope tracing studies have been pivotal in quantifying the flux from valine to propionyl-CoA. In a study using [U-¹³C]valine in 3T3-L1 adipocytes, researchers were able to determine the contribution of valine to the lipogenic propionyl-CoA pool. The results showed that valine and isoleucine together accounted for 100% of the propionyl-CoA used for odd-chain fatty acid synthesis in this cell model. nih.gov The mass isotopomer distribution in the newly synthesized fatty acids revealed the enrichment of the propionyl-CoA precursor pool derived from valine. nih.gov

Similarly, studies in Bacillus subtilis using L-valine-d8 demonstrated the conversion of labeled isobutyryl-CoA to labeled propionyl-CoA. biorxiv.orgresearchgate.net These findings not only confirmed the metabolic link but also allowed for the quantification of pathway intermediates under different cellular conditions, as shown in the table below.

| Acyl-CoA Ester | Concentration on Non-sporulation Medium (µM) | Concentration on Sporulation Medium (µM) |

|---|---|---|

| Isobutyryl-d7-CoA | 1.0 ± 0.1 | 2.1 ± 0.2 |

| Propionyl-d5-CoA | 1.5 ± 0.1 | 0.5 ± 0.1 |

Data from a study on B. subtilis shows how concentrations of deuterated intermediates from L-valine-d8 change depending on the growth medium, highlighting differential metabolic flux. researchgate.net

Role of 3-Hydroxyisobutyrate (B1249102) (3-HIB) in Valine Catabolism

A key intermediate in the downstream catabolism of valine is 3-hydroxyisobutyrate (3-HIB). bevital.no After isobutyryl-CoA is formed, it is converted to 3-hydroxyisobutyryl-CoA. This intermediate is then hydrolyzed by the enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) to form free 3-HIB and Coenzyme A. bevital.no This step is unique because, unlike other intermediates in the pathway which are trapped in the mitochondria by their CoA tag, free 3-HIB can be exported from the mitochondria and even secreted from the cell. bevital.nonih.gov

3-HIB is now recognized not just as a simple intermediate but as a bioactive metabolite. bevital.no It has been identified as a paracrine signal secreted by muscle tissue that can regulate the transport of fatty acids across endothelial cells. bevital.no Elevated levels of circulating 3-HIB have been associated with insulin (B600854) resistance and type 2 diabetes. bevital.nobevital.no The formation of 3-HIB is exclusively from the breakdown of valine, making it a specific biomarker for valine catabolic flux. bevital.no The enzyme 3-hydroxyisobutyrate dehydrogenase then oxidizes 3-HIB to methylmalonate semialdehyde, which is subsequently converted to propionyl-CoA, completing the pathway. wikipedia.orgnih.gov Tracing studies using labeled valine can thus quantify the production and flux of 3-HIB, providing critical insights into its role in both normal physiology and metabolic diseases.

Hepatic Metabolism of Valine and 3-HIB Pathway Dynamics

The liver is a central hub for amino acid metabolism. oup.com Recent studies utilizing stable isotope tracing have shed light on the hepatic metabolism of valine and its connection to the 3-hydroxyisobutyrate (3-HIB) pathway. researchgate.netresearchgate.net 3-HIB is a catabolic intermediate of valine. researchgate.net Research in human liver tissue has revealed that the liver actively engages in branched-chain amino acid (BCAA) transamination, a process that was previously thought to be less prominent in human liver compared to rodent models. diva-portal.org

The use of tracers like this compound allows for the detailed tracking of valine's breakdown and the subsequent flux through the 3-HIB pathway. This is particularly relevant in the context of metabolic diseases like non-alcoholic fatty liver disease (NAFLD). researchgate.net Studies have shown that the valine/3-HIB pathway is linked to hepatic fatty acid metabolism. researchgate.netresearchgate.net For instance, the enzyme 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH), which produces 3-HIB, has been shown to influence hepatic lipid accumulation. researchgate.net Overexpression of HIBCH in hepatocytes led to increased 3-HIB release and fatty acid uptake. researchgate.net These findings highlight the utility of labeled valine in dissecting the complex regulatory mechanisms within the liver that can contribute to metabolic disorders. researchgate.net

| Finding | Organism/System | Implication | Reference(s) |

| Active BCAA transamination | Human Liver Tissue | Challenges rodent models, highlights active hepatic BCAA metabolism. | diva-portal.org |

| Valine/3-HIB pathway linked to fatty acid metabolism | Human Liver Cohorts, Hepatocytes | Implicates this pathway in the mechanisms of fatty liver disease. | researchgate.netresearchgate.net |

| HIBCH influences hepatic lipid accumulation | Human Hepatocytes (Huh7) | Overexpression increases 3-HIB and fatty acid uptake. | researchgate.net |

Studies on Valine Biosynthesis (in relevant organisms like plants and bacteria)

Unlike animals, plants and bacteria can synthesize valine de novo. researchgate.net Isotope tracers are invaluable for elucidating the biosynthetic pathways in these organisms.

The biosynthesis of valine begins with pyruvic acid. wikipedia.orgsci-hub.se Two molecules of pyruvate (B1213749) condense to form α-acetolactate, the first committed step in the pathway. wikipedia.org By using isotopically labeled pyruvate, such as 13C-pyruvate, researchers can trace the incorporation of these labeled carbons into valine and its intermediates. researchgate.netelifesciences.org This allows for the precise mapping of carbon flow from this central metabolite into the BCAA synthesis pathway. wikipedia.org Such studies have been instrumental in understanding how different organisms, from E. coli to cyanobacteria, regulate the flux from pyruvate towards either alanine (B10760859) or valine biosynthesis. wikipedia.org

The synthesis of valine from pyruvate involves a series of enzymatic reactions. Following the formation of α-acetolactate by acetohydroxyacid synthase, the intermediate is converted to α,β-dihydroxyisovalerate by acetohydroxy acid isomeroreductase. wikipedia.orgsci-hub.se This is followed by a dehydration step catalyzed by dihydroxyacid dehydratase to yield α-ketoisovalerate. wikipedia.orgsci-hub.se The final step is a transamination reaction, where an amino group is added to α-ketoisovalerate to form valine, a reaction catalyzed by a branched-chain aminotransferase. wikipedia.orgagriculturejournals.cz

Isotope labeling studies have been crucial in identifying and confirming these intermediates and the enzymes that catalyze each step. researchgate.netelifesciences.org For example, in Corynebacterium glutamicum, a bacterium used for industrial amino acid production, metabolic flux analysis has been employed to optimize valine production by understanding the regulation of key enzymes like acetohydroxyacid synthase. researchgate.net

| Enzyme | Reaction | Precursor(s) | Product | Organism(s) | Reference(s) |

| Acetohydroxyacid synthase | Condensation | 2x Pyruvic Acid | α-Acetolactate | Plants, Bacteria | wikipedia.orgsci-hub.se |

| Acetohydroxy acid isomeroreductase | Reduction and Isomerization | α-Acetolactate | α,β-Dihydroxyisovalerate | Plants, Bacteria | wikipedia.orgsci-hub.se |

| Dihydroxyacid dehydratase | Dehydration | α,β-Dihydroxyisovalerate | α-Ketoisovalerate | Plants, Bacteria | wikipedia.orgsci-hub.se |

| Branched-chain aminotransferase | Transamination | α-Ketoisovalerate | Valine | Plants, Bacteria | wikipedia.orgagriculturejournals.cz |

Interplay of Valine Metabolism with Other Branched-Chain Amino Acids

Valine, leucine (B10760876), and isoleucine are structurally similar branched-chain amino acids (BCAAs) and share parts of their metabolic pathways, leading to significant interplay. mdpi.com

The three BCAAs often compete for the same enzymes and transport systems. The initial step in BCAA catabolism is transamination, catalyzed by branched-chain aminotransferases (BCATs). mdpi.com Valine, leucine, and isoleucine are all substrates for BCATs, leading to competition. researchgate.net For example, high concentrations of leucine can enhance the catabolism of valine by competing for the BCAT enzyme. researchgate.netcambridge.org Similarly, these amino acids compete for transport across cell membranes, including the intestinal epithelium and the blood-brain barrier, via L-type amino acid transporters. researchgate.netmdpi.com This competition means that an excess of one BCAA can impair the transport and availability of the others. researchgate.net

Following the initial shared steps of catabolism, the carbon skeletons of the three BCAAs are directed into different metabolic pathways. nih.govslideshare.net

Valine is considered purely glucogenic, as its breakdown ultimately yields propionyl-CoA, which can be converted to succinyl-CoA and enter the citric acid cycle to support gluconeogenesis. nih.govslideshare.net

Leucine is strictly ketogenic, as its catabolism produces acetoacetate (B1235776) and acetyl-CoA, which are precursors for ketone bodies. nih.govslideshare.net

Isoleucine is both glucogenic and ketogenic, yielding both acetyl-CoA (ketogenic) and propionyl-CoA (glucogenic). nih.govplos.org

These distinct fates have important physiological implications. Tracing studies with labeled isotopes like this compound are essential for quantifying the flux of each BCAA into these specific pathways under various physiological and pathological conditions. physoc.org Recent research has also highlighted that isoleucine and valine, more so than leucine, may mediate some of the adverse metabolic effects associated with high BCAA levels. wisc.edu

| Amino Acid | Catabolic End Product(s) | Metabolic Fate | Reference(s) |

| Valine | Propionyl-CoA (→ Succinyl-CoA) | Glucogenic | nih.govslideshare.net |

| Leucine | Acetoacetate, Acetyl-CoA | Ketogenic | nih.govslideshare.net |

| Isoleucine | Acetyl-CoA, Propionyl-CoA | Ketogenic & Glucogenic | nih.govplos.org |

Analysis of Metabolic Reprogramming in Cellular Models

The study of metabolic reprogramming, a key characteristic of various cellular states including cancer and engineered biological systems, has been significantly advanced by the use of stable isotope tracing. mdpi.comfrontiersin.org Stable isotope-labeled compounds, such as this compound, serve as powerful tools for metabolic flux analysis (MFA), allowing researchers to track the fate of atoms through complex metabolic networks. nih.govmtoz-biolabs.com This technique provides a dynamic view of cellular metabolism, enabling the quantification of pathway activities and the identification of metabolic rerouting under specific conditions. mtoz-biolabs.comresearchgate.net By introducing a labeled metabolite into a biological system, scientists can measure the incorporation of the isotope into downstream products, thereby elucidating the contributions of different pathways to cellular biosynthesis and energy production. creative-proteomics.com The deuterium label in this compound is particularly useful for tracing metabolic pathways, as deuterium (²H) can be incorporated into a wide range of biomolecules and detected with high sensitivity using mass spectrometry. creative-proteomics.comresearchgate.net

Reconstruction of Essential Amino Acid Biosynthesis Pathways in Auxotrophic Cells

Metazoan cells are typically auxotrophic for essential amino acids (EAAs), meaning they cannot synthesize them de novo and must acquire them from the environment. However, recent advances in synthetic biology have enabled the reconstruction of EAA biosynthesis pathways in mammalian cells, effectively converting them into prototrophs. A notable example is the successful restoration of the valine biosynthesis pathway in Chinese Hamster Ovary (CHO) cells, which are naturally auxotrophic for valine. elifesciences.orgnih.gov

This was achieved by genomically integrating codon-optimized genes from Escherichia coli that encode the necessary enzymes for converting pyruvate into valine. elifesciences.orgnih.gov The reconstructed pathway involves several enzymatic steps, starting from the condensation of two pyruvate molecules. Stable isotope tracing is essential to verify that the amino acid is being produced by the newly introduced pathway rather than being scavenged from the culture medium. elifesciences.org In these experiments, cells are cultured in a medium containing a labeled precursor, such as ¹³C-glucose, and the incorporation of the label into the synthesized valine is monitored. elifesciences.orgnih.gov

Table 1: Key Components in the Reconstructed Valine Biosynthesis Pathway in CHO Cells This table summarizes the E. coli genes and metabolic intermediates involved in the successful engineering of valine prototrophy in mammalian cells, as verified by stable isotope tracing.

| Gene (from E. coli) | Encoded Enzyme | Metabolic Step | Precursor(s) | Product/Intermediate |

| ilvB, ilvN | Acetolactate synthase | Condensation | Pyruvate | 2-Acetolactate |

| ilvC | Ketol-acid reductoisomerase | Reduction & Isomerization | 2-Acetolactate | 2,3-Dihydroxy-isovalerate |

| ilvD | Dihydroxy-acid dehydratase | Dehydration | 2,3-Dihydroxy-isovalerate | 2-Oxoisovalerate |

| BCAT (endogenous) | Branched-chain aminotransferase | Transamination | 2-Oxoisovalerate | L-Valine |

Quantitative Flux Analysis in Engineered Biological Systems

Quantitative metabolic flux analysis (MFA) is a critical tool for optimizing the production of valuable compounds in engineered microorganisms. nih.govcreative-proteomics.com By using stable isotope tracers, MFA allows for the precise measurement of the rates (fluxes) of intracellular reactions, revealing how metabolic networks are rewired in response to genetic modifications. researchgate.netfrontiersin.org This is particularly relevant for the production of amino acids like L-valine, where high yields depend on efficiently channeling precursors and cofactors into the synthesis pathway. nih.gov

A key example is the analysis of L-valine-producing strains of Corynebacterium glutamicum. The biosynthesis of one mole of L-valine requires two moles of the reducing cofactor NADPH. nih.gov To meet this high demand, engineered strains often reroute carbon flux from glycolysis into the pentose phosphate pathway (PPP), which is a primary source of NADPH. In a study involving C. glutamicum strains engineered for valine production by deleting the pyruvate dehydrogenase complex (PDHC), ¹³C-MFA was used to quantify this metabolic shift. nih.gov

Table 2: Metabolic Flux Redistribution in Engineered C. glutamicum for L-Valine Production This table presents data from a ¹³C-metabolic flux analysis study, showing the percentage of carbon flux entering the pentose phosphate pathway (PPP) relative to glycolysis in different strains of C. glutamicum. The data illustrates metabolic reprogramming to meet the NADPH demand for L-valine synthesis.

| C. glutamicum Strain | Genetic Modification | Relative PPP Flux (%) | Key Finding |

| Wild Type | None | 69% ± 14% | Baseline metabolic state. nih.gov |

| PDHC-deficient | Deletion of Pyruvate Dehydrogenase Complex | 113% ± 22% | Strong increase in PPP flux to supply NADPH for valine synthesis. nih.gov |

| PDHC-deficient + Transhydrogenase | PDHC-deficient, expressing E. coli PntAB | 57% ± 6% | PPP flux decreases as transhydrogenase provides an alternative NADPH source, improving carbon yield. nih.gov |

Mechanistic Investigations of Enzymes Involved in Valine Metabolism

Substrate Specificity and Kinetic Studies using Deuterated Valine

The introduction of a deuterium (B1214612) atom into a substrate molecule like valine can provide nuanced insights into an enzyme's specificity and kinetic properties. While the substitution of hydrogen for deuterium is a subtle structural change, it can alter the substrate's binding affinity and the rate of its enzymatic conversion. This allows for a detailed examination of how an enzyme interacts with its substrate.

Kinetic studies using deuterated substrates typically involve measuring key parameters such as the Michaelis constant (Kₘ), which reflects substrate binding affinity, and the catalytic rate constant (kcat). Comparing these values between the deuterated and non-deuterated substrate helps to quantify the impact of the isotopic substitution. Although specific kinetic data for DL-Valine-3-D1 is not extensively detailed in the available literature, the principles can be illustrated by studies on other deuterated valine isotopologues.

For instance, research on D-amino acid oxidases from Rhodotorula gracilis and Trigonopsis variabilis utilized α-deuterated D-valine ([2-²H]valine) to probe enzyme kinetics. The turnover numbers for both the normal ([2-¹H]valine) and deuterated substrate were determined, revealing significant differences in reaction rates, which highlights the sensitivity of the enzyme to isotopic substitution at the site of bond cleavage.

| Enzyme Source | Substrate | Turnover Number (min⁻¹) |

|---|---|---|

| Rhodotorula gracilis | D-Valine ([2-¹H]valine) | 1,730 |

| D-Valine ([2-²H]valine) | 360 | |

| Trigonopsis variabilis | D-Valine ([2-¹H]valine) | 2,500 |

| D-Valine ([2-²H]valine) | 520 |

This table illustrates the type of data generated in kinetic studies with deuterated substrates. The data presented is for D-Valine-[2-²H] and not this compound.

Elucidation of Reaction Mechanisms via Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for elucidating enzymatic reaction mechanisms. It is defined as the ratio of the reaction rate for a substrate with a lighter isotope (e.g., hydrogen) to the rate for the same substrate with a heavier isotope (e.g., deuterium). A significant KIE (typically >1.5) indicates that the C-H bond being broken is involved in the rate-determining step of the reaction.

For this compound, a KIE would be observed if an enzyme-catalyzed reaction involved the cleavage of the C-H bond at the C-3 position in its rate-limiting step. This information is critical for mapping the precise sequence of events in the catalytic cycle.

Again, the study of D-amino acid oxidases with [2-²H]valine provides a clear example of this principle. The isotope effect on enzyme reduction with D-valine was found to be 5.2 for the Rhodotorula enzyme and 5.1 for the Trigonopsis enzyme. researchgate.net These substantial isotope effects strongly suggest that the cleavage of the α-C-H bond is the rate-determining step in the reductive half-reaction for these enzymes. researchgate.net This demonstrates how a strategically placed deuterium label can pinpoint the slowest step in a multi-step enzymatic process.

Characterization of Key Enzymes in Valine Catabolism and Anabolism

Valine metabolism is a complex network of anabolic (biosynthesis) and catabolic (breakdown) pathways, each regulated by specific enzymes. Deuterated valine, including isotopologues like this compound, is instrumental in characterizing these key enzymes.

Branched-chain amino acid transaminases (BCATs) catalyze the first and reversible step in valine catabolism: the transfer of valine's amino group to an α-keto acid, typically α-ketoglutarate. This reaction produces the branched-chain α-keto acid (BCKA), α-ketoisovalerate, and glutamate (B1630785). frontiersin.org

Studies have utilized heavily deuterated valine (valine-d8) to trace the metabolic fate of valine through this pathway in cell cultures. researchgate.netresearchgate.net By feeding cells with valine-d8, researchers were able to track the formation of downstream metabolites like isobutyryl-d7-carnitine. researchgate.net This confirms the activity of BCAT (specifically the mitochondrial isoform, BCAT2) in initiating the catabolic cascade. researchgate.netresearchgate.net Using this compound as a tracer would similarly allow for the precise tracking of the valine backbone as it is converted to α-ketoisovalerate, confirming the flux through the BCAT-catalyzed step.

Following transamination, the α-ketoisovalerate produced by BCAT is targeted by the branched-chain α-ketoacid dehydrogenase complex (BCKDH). This multi-enzyme complex catalyzes the irreversible oxidative decarboxylation of α-ketoisovalerate to form isobutyryl-CoA. This is a committed step in valine catabolism.

The use of deuterated valine tracers, such as valine-d8, has been crucial in following the metabolic flow through the BCKDH-catalyzed reaction. researchgate.net The deuterium label is retained on the isobutyryl-CoA product, allowing its fate to be monitored in subsequent metabolic steps. researchgate.netresearchgate.net A tracer like this compound would be similarly effective, as the deuterium at the C-3 position is not removed during the BCKDH reaction. This allows for the quantification of pathway intermediates and provides a method to assess the activity and regulation of the BCKDH complex under various physiological conditions.

The biosynthesis of L-valine begins with pyruvate (B1213749) and involves a series of enzymatic reactions catalyzed by enzymes such as acetolactate synthase and dihydroxyacid dehydratase. Isotopic labeling is essential for studying these anabolic pathways. For example, feeding organisms deuterated glucose has been used to trace the incorporation of deuterium into newly synthesized valine, thereby elucidating the contributions of different pathways to its production. windows.net

While this compound is typically considered for studying catabolism, the principles of isotopic labeling are equally applicable to biosynthesis. Stereospecifically labeled compounds are particularly important. For instance, understanding how enzymes like dihydroxyacid dehydratase handle stereochemistry can be probed using substrates with deuterium at specific chiral centers. ggckondagaon.in The synthesis of stereospecific deuterated valine, such as 2S,3S-valine-d3, allows for detailed investigation into whether enzymatic reactions proceed with inversion or retention of configuration at specific carbon atoms. ggckondagaon.in

Structural Biology Insights with Deuterated Ligands

The use of isotopically labeled compounds, particularly those substituted with deuterium, has become an indispensable tool in the field of structural biology. researchgate.netmedchemexpress.com Deuterated ligands, such as this compound, offer unique advantages for elucidating the intricate three-dimensional structures and dynamic properties of enzymes. This is especially pertinent for understanding the mechanisms of enzymes involved in complex metabolic pathways like that of valine. The primary techniques benefiting from deuterated ligands are Nuclear Magnetic Resonance (NMR) spectroscopy and, to a lesser extent, X-ray crystallography and neutron diffraction.

In protein NMR spectroscopy, the sheer number of protons in a large molecule like an enzyme leads to complex, overlapping spectra that are difficult to interpret. researchgate.net Selective deuteration, where specific protons are replaced by deuterium atoms, simplifies these spectra dramatically. grantome.com Since deuterium is effectively "invisible" in standard ¹H-NMR experiments, its introduction removes corresponding signals, reducing spectral crowding and allowing for the unambiguous assignment of remaining proton resonances. researchgate.net The use of a specifically labeled ligand like L-Valine-3-D1, which is commercially available for metabolic and biomolecular NMR studies, can help to probe the conformation and dynamics of the amino acid when bound within an enzyme's active site. isotope.com By observing changes in the chemical shifts and nuclear Overhauser effects (NOEs) of the ligand and nearby amino acid residues, researchers can map the precise binding orientation and intermolecular interactions that govern substrate recognition and catalysis.

For high-molecular-weight proteins and enzyme complexes, selective protonation of specific methyl groups (isoleucine, leucine (B10760876), and valine) in an otherwise deuterated protein is a crucial technique. This approach, often achieved by providing labeled precursors like α-ketoisovalerate in a D₂O-based culture medium, produces ¹³CH₃ or ¹³CHD₂ groups that act as sensitive probes for structure and dynamics. researchgate.net

While X-ray crystallography provides a static snapshot of a protein's structure at high resolution, locating hydrogen atoms (and thus distinguishing them from deuterium) is often not possible. nih.gov However, neutron crystallography can distinguish between hydrogen and deuterium, providing valuable information on hydrogen bonding networks, protonation states of catalytic residues, and water molecule orientations within the active site—details that are critical for a complete understanding of the enzyme's mechanism.

Several key enzymes in the valine metabolic pathway have been the subject of intensive structural investigation, providing a framework for how deuterated ligands like this compound could yield deeper mechanistic insights.

Table 1: Key Enzymes in Valine Metabolism Studied by Structural Biology This table is interactive. Click on the headers to sort the data.

| Enzyme | Abbreviation | EC Number | Function in Valine Pathway | Structural Insights |

|---|---|---|---|---|

| Ketol-Acid Reductoisomerase | KARI | 1.1.1.86 | Catalyzes the conversion of acetolactate to 2,3-dihydroxy-isovalerate. nih.gov | Crystal structures reveal a complex with two metal ions (Mg²⁺) in the active site and show significant conformational changes upon substrate and cofactor (NADPH) binding, which are critical for catalysis. nih.govresearchgate.net |

| Dihydroxy-Acid Dehydratase | DHAD | 4.2.1.9 | Catalyzes the dehydration of the dihydroxy-acid precursor to the corresponding 2-oxo-acid (α-ketoisovalerate). ebi.ac.uknih.gov | Structures show the enzyme contains a catalytically essential [4Fe-4S] or [2Fe-2S] cluster that acts as a Lewis acid to facilitate the dehydration reaction. nih.govebi.ac.ukresearchgate.net |

| Branched-Chain Amino Acid Aminotransferase | BCAT | 2.6.1.42 | Catalyzes the final step: the transamination of α-ketoisovalerate to form L-valine. | NMR and structural studies have been crucial in understanding its role in nitrogen shuttling and its function as a catabolic enzyme in certain organisms. researchgate.netresearchgate.netresearchgate.net |

Detailed research findings on these enzymes highlight the power of structural biology. For instance, high-resolution crystal structures of Mycobacterium tuberculosis KARI have revealed that the active site is solvent-accessible and that the distance between the two catalytic magnesium ions changes upon formation of the Michaelis complex, indicating a dynamic process essential for the reaction. nih.gov Similarly, studies on Dihydroxy-Acid Dehydratase (DHAD) from various pathogenic bacteria have identified it as a promising drug target, with structural analyses providing the foundation for the rational design of specific inhibitors. nih.gov

NMR-based metabolomics studies have further underscored the importance of the valine biosynthesis pathway, identifying valine as a key metabolite in distinguishing different physiological or disease states. frontiersin.org By using isotopically labeled valine in conjunction with these structural techniques, researchers can directly observe the ligand's behavior within the enzyme's active site, mapping its trajectory and identifying the transient interactions that lead to product formation. The application of this compound would allow for precise monitoring of the C3-H bond's environment throughout the catalytic cycle, offering unparalleled insight into the stereochemical course of the reactions catalyzed by these vital metabolic enzymes.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| L-Valine |

| L-Valine-3-D1 |

| Valine |

| Deuterium |

| α-ketoisovalerate |

| Acetolactate |

| 2,3-dihydroxy-isovalerate |

| NADPH |

| α-ketoisovalerate |

| Magnesium |

| Leucine |

Advanced Analytical Methodologies Utilizing Dl Valine 3 D1

Mass Spectrometry (MS)-Based Metabolomics and Fluxomicsisotope.comisotope.com

Metabolomics aims to comprehensively identify and quantify the small molecule metabolites within a biological system. shimadzu.comresearchgate.net Fluxomics, a subset of metabolomics, focuses on determining the rates of metabolic reactions, or fluxes, through these pathways. Stable isotope-labeled compounds like DL-Valine-3-D1 are indispensable in these fields, acting as tracers to follow the metabolic fate of specific molecules. ckisotopes.commedchemexpress.com The incorporation of the deuterium (B1214612) atom increases the mass of the molecule by one unit, allowing it to be distinguished from its unlabeled counterpart by mass spectrometry. spectroscopyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profilingnih.govfrontiersin.org

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable small molecules, including amino acids, which often require chemical derivatization to increase their volatility. nih.gov In metabolite profiling studies, GC-MS can be used to separate and identify a wide array of metabolites from a biological sample.

When this compound is introduced into a system, its metabolic products will also carry the deuterium label. By analyzing the mass spectra of metabolites, researchers can trace the pathways involving valine. For example, the mass shift in subsequent metabolites can reveal the extent to which valine contributes to their synthesis. GC-MS offers high chromatographic resolution and sensitivity, making it well-suited for separating and detecting these labeled compounds in complex mixtures. shimadzu.com The use of validated and standardized operating procedures allows for the identification and semi-quantification of over 200 compounds in biological fluids. nih.gov

Table 1: Illustrative GC-MS Data for Valine Metabolite Profiling

| Metabolite | Unlabeled (m/z) | Labeled with D1 (m/z) | Retention Time (min) |

| Valine (as TMS derivative) | 189 | 190 | 10.82 |

| α-Ketoisovalerate | 186 | 187 | 9.54 |

Note: The m/z values and retention times are hypothetical and for illustrative purposes. Actual values will depend on the specific derivatization method and GC-MS conditions. hmdb.ca

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Tracingcortecnet.comupf.edu

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for analyzing a wide range of metabolites, particularly those that are not amenable to GC-MS due to their polarity or thermal instability. upf.edu LC-MS is frequently employed for isotopic tracing studies with compounds like this compound to investigate metabolic fluxes. nih.gov

In these experiments, cells or organisms are cultured in the presence of the labeled valine. After a certain period, metabolites are extracted and analyzed by LC-MS. The resulting data reveals the extent to which the deuterium from this compound has been incorporated into various downstream metabolites. This information provides quantitative insights into the activity of specific metabolic pathways. LC-MS/MS, a variation of the technique, offers enhanced specificity and is considered a gold-standard for targeted metabolomics. upf.edu

Research Findings: Studies utilizing LC-MS for isotopic tracing have demonstrated the ability to follow the metabolic fate of amino acids in various biological contexts. For instance, by tracing labeled amino acids, researchers can elucidate how cancer cells rewire their metabolism to support rapid growth. nih.gov The detection of labeled and unlabeled forms of metabolites allows for the calculation of flux rates through different pathways.

High-Resolution Mass Spectrometry for Resolving Isotopologuesbuchem.comthermofisher.com

High-resolution mass spectrometry (HRMS) provides the capability to measure the mass of a molecule with very high accuracy, typically to within a few parts per million (ppm). enovatia.com This level of precision is crucial for resolving isotopologues—molecules that differ only in their isotopic composition. spectroscopyonline.com

In the context of this compound, HRMS can distinguish the labeled valine from other molecules that may have a similar nominal mass. This is particularly important in complex biological samples where numerous compounds are present. The ability to resolve and accurately identify the labeled species ensures that the metabolic tracing data is reliable. HRMS is essential for untargeted metabolomics, where the goal is to identify all detectable metabolites in a sample, including unknown compounds. nih.gov The enhanced mass accuracy of HRMS instruments, such as quadrupole-time of flight (Q-TOF) mass spectrometers, aids in the confident annotation of unidentified signals. nih.govthermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studiescortecnet.comnih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. nih.gov Isotopic labeling with deuterium, such as in this compound, is a valuable tool in NMR studies. ckisotopes.com

¹H NMR and ¹³C NMR for Isotopic Enrichment Assessmentnih.govlcms.cz

Proton (¹H) and Carbon-13 (¹³C) NMR are standard techniques for characterizing organic molecules. When this compound is incorporated into a biological system, the presence of the deuterium atom at a specific position can be detected by its effect on the NMR spectrum.

In ¹H NMR, the signal corresponding to the proton at the C-3 position of valine will be absent or significantly reduced in intensity, confirming the site of deuteration. ubc.ca Furthermore, the introduction of a ¹³C label alongside the deuterium can be used to assess isotopic enrichment. A novel approach known as Positional Enrichment by Proton Analysis (PEPA) utilizes 1D-¹H-NMR spectra to detect the position of carbon labels and quantify fractional enrichment by observing ¹³C-satellite peaks, offering improved sensitivity over traditional methods. nih.gov

In ¹³C NMR, the carbon atom bonded to the deuterium will exhibit a characteristic multiplet pattern due to C-D coupling, and its chemical shift may be slightly altered. researchgate.net The integration of these signals can be used to quantify the level of isotopic enrichment in a sample.

Table 2: Representative NMR Chemical Shifts for Valine

| Nucleus | Unlabeled Valine (ppm) | This compound (ppm) |

| ¹H at C-3 | ~2.26 | Signal absent/reduced |

| ¹³C at C-3 | ~30.8 | Shifted and split due to C-D coupling |

Note: Chemical shifts are approximate and can vary based on solvent and pH. Data is illustrative. researchgate.netchemicalbook.com

Deuterium NMR for Specific Labeling Position Confirmation

Deuterium (²H) NMR is a specialized technique that directly observes the deuterium nucleus. This method provides unambiguous confirmation of the position of the deuterium label within a molecule. For this compound, a ²H NMR spectrum would show a single resonance at a chemical shift characteristic of the C-3 position, providing direct evidence of the specific labeling. This technique is particularly useful for verifying the isotopic purity and the precise location of the label in the synthesized compound. msu.edu

Research Findings: Deuterium NMR has been successfully employed in mechanistic studies of enzymes. For example, by using deuterium-labeled substrates, researchers can investigate the stereochemistry of enzymatic reactions by analyzing the deuterium chemical shifts of the product. msu.edu This provides valuable insights into the enzyme's catalytic mechanism.

Integration of Multi-Omics Data with Isotopic Tracing Information

The integration of data from various "omics" disciplines with stable isotope tracing offers a powerful, systems-level view of cellular physiology and pathology. nih.gov This approach combines insights from genomics, transcriptomics, proteomics, and metabolomics to construct a more complete picture of biological processes. Stable isotope tracers, such as this compound, are fundamental to this integration, providing dynamic functional information about metabolic pathways that can be contextualized with other omics datasets. nih.govmdpi.com By tracing the metabolic fate of labeled compounds, researchers can move beyond static snapshots and gain a deeper understanding of the intricate interplay between gene expression, protein synthesis, and metabolic activity. nih.govckisotopes.com

Isotopic tracing with this compound allows for the precise tracking of valine through its metabolic pathways. As this essential branched-chain amino acid is metabolized, the deuterium label is incorporated into various downstream metabolites. nih.gov Mass spectrometry or nuclear magnetic resonance (NMR) can then detect and quantify these labeled molecules, revealing the rate of flux through specific biochemical reactions. nih.govckisotopes.com This metabolomic data, however, provides only one layer of information. nih.gov To understand the underlying regulatory mechanisms, it must be integrated with other omics data.

Integrating proteomics data involves correlating the observed metabolic fluxes with the abundance of enzymes and other proteins. oup.comgithub.io For instance, an increased flux through a particular step in the valine catabolism pathway, as measured by this compound tracing, can be linked to the measured abundance of the specific enzyme catalyzing that reaction. nih.gov This helps to confirm that changes in metabolic activity are a direct result of altered protein levels.

Furthermore, transcriptomic data, which measures the expression levels of genes, can be layered on top to reveal the upstream regulatory events. nih.govbiorxiv.org A high level of a particular enzyme (proteomics) and a high metabolic flux (isotopic tracing) can be correlated with high expression levels of the gene encoding that enzyme (transcriptomics). mdpi.comfrontiersin.org This integrated approach can uncover how cellular signaling pathways or environmental stimuli regulate metabolic networks at the genetic level.

This multi-omics strategy, fueled by data from tracers like this compound, provides a comprehensive framework for understanding complex biological systems. dokumen.pubresearchgate.net It allows researchers to connect genetic regulation to protein function and, ultimately, to dynamic metabolic output, offering valuable insights into disease mechanisms and identifying potential therapeutic targets. nih.govsemanticscholar.org

Research Findings

The following tables represent illustrative data from a hypothetical study integrating multi-omics information with this compound tracing to compare metabolic differences between a control and a treated cell line.

Table 1: Isotopic Enrichment in Valine-Related Metabolites

This table shows the percentage of isotopic enrichment in key metabolites downstream of valine, as traced by this compound. The data, generated by mass spectrometry, indicates a significant upregulation of the valine catabolism pathway in the treated group.

| Metabolite | Control Group Enrichment (%) | Treated Group Enrichment (%) | Fold Change |

| Valine-D1 | 95.2 | 94.8 | - |

| 2-Ketoisovalerate-D1 | 15.3 | 45.9 | 3.0 |

| Isobutyryl-CoA-D1 | 8.1 | 32.4 | 4.0 |

| Succinyl-CoA-D1 | 4.5 | 27.0 | 6.0 |

Table 2: Corresponding Proteomic and Transcriptomic Data

This table displays the corresponding protein abundance (measured by quantitative proteomics) and gene expression (measured by RNA-seq) for the enzymes responsible for the metabolic conversions shown in Table 1. The data shows a clear correlation between increased gene expression, elevated protein levels, and higher metabolic flux in the treated group. mdpi.com

| Gene | Protein (Enzyme) | Proteomic Fold Change (Treated/Control) | Transcriptomic Fold Change (Treated/Control) |

| BCAT2 | Branched-chain-amino-acid aminotransferase, mitochondrial | 2.8 | 3.5 |

| BCKDHA | 2-oxoisovalerate dehydrogenase subunit alpha | 3.5 | 4.2 |

| MCCC1 | Methylcrotonoyl-CoA carboxylase 1 | 2.1 | 2.5 |

| SUCLG1 | Succinate-CoA ligase alpha subunit | 5.2 | 6.1 |

Future Directions and Emerging Research Avenues

Development of Novel Isotopic Labeling Strategies

The future of metabolic research relies on the continuous innovation of isotopic labeling strategies to answer increasingly complex biological questions. utoronto.ca While uniformly labeled tracers are common, the development and application of position-specific labeled compounds, such as DL-Valine-3-D1, offer more granular insights into specific enzymatic reactions and pathway activities. mdpi.com

Emerging strategies focus on combining different types of isotopes (e.g., ¹³C, ¹⁵N, ²H) and labeling patterns to maximize the information obtained from a single experiment. mdpi.com For instance, using this compound in conjunction with a uniformly ¹³C-labeled glucose tracer could elucidate how valine catabolism integrates with central carbon metabolism. Future developments may involve creating "designer" tracers with deuterium (B1214612) and ¹³C on the same molecule to track specific atoms through branching pathways. Another promising area is the Stereo-Array Isotope Labeling (SAIL) approach, which strategically places isotopes to minimize dipolar broadening in NMR studies, enhancing structural and dynamic analyses of proteins into which the labeled amino acid is incorporated. ckisotopes.com

Research is also moving towards more sophisticated labeling schemes for studying protein dynamics and post-translational modifications. frontiersin.org The strategic placement of deuterium in this compound can be leveraged in these advanced methods to probe protein synthesis rates and degradation in various physiological and pathological states.

Table 1: Comparison of Isotopic Labeling Strategies

| Labeling Strategy | Description | Primary Application with Valine Tracers |

|---|---|---|

| Uniform Labeling (e.g., U-¹³C-Valine) | All carbon atoms are replaced with ¹³C. | General tracking of carbon backbone through central metabolism. mdpi.com |

| Position-Specific Labeling (e.g., this compound) | An isotope is placed at a specific atomic position. | Probing specific enzyme activities and reaction mechanisms. mdpi.comnih.gov |

| Multi-Isotope Labeling | Uses a combination of different stable isotopes (e.g., ¹³C, ²H, ¹⁵N). | Simultaneous tracking of carbon and nitrogen fates; protein synthesis. mdpi.com |

| Stereo-Array Isotope Labeling (SAIL) | Strategic placement of isotopes to create specific isotopomers. | High-resolution protein structure and dynamics studies via NMR. ckisotopes.com |

High-Throughput Metabolic Flux Analysis with Deuterated Probes

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. rsc.org The integration of stable isotope tracers like this compound is crucial for providing the constraints needed to resolve complex network models. nih.gov A significant future direction is the adaptation of MFA to high-throughput screening formats. pathobiochemie1.de

High-throughput MFA, often performed in 96-well plate formats, allows researchers to rapidly assess the metabolic response of cells to a wide array of genetic perturbations, drug candidates, or environmental conditions. nih.govpathobiochemie1.de The use of deuterated probes such as this compound is well-suited for these platforms. The analytical workflow typically involves incubating cells with the tracer, followed by rapid metabolite extraction and analysis using mass spectrometry.

The data generated from tracking the incorporation of deuterium from this compound into downstream metabolites can be used to calculate flux ratios and constrain genome-scale metabolic models. nih.gov This approach enables the rapid identification of metabolic rewiring in diseases like cancer or in engineered microorganisms for biotechnological production. mdpi.comnih.gov Future advancements will likely involve further miniaturization, automation of sample processing, and the development of more sophisticated algorithms for real-time flux calculations from high-throughput data.

Table 2: Conceptual Workflow for High-Throughput MFA using this compound

| Step | Description | Key Consideration |

|---|---|---|

| 1. Experimental Design | Cells are cultured in multi-well plates and exposed to specific conditions (e.g., drugs, genetic modifications). | Selection of appropriate cell model and tracer concentration. |

| 2. Isotope Labeling | The culture medium is supplemented with this compound for a defined period to allow tracer incorporation. | Achieving isotopic steady-state for accurate flux determination. |

| 3. Metabolite Extraction | Metabolism is quenched, and intracellular metabolites are extracted from each well. | Rapid and efficient quenching to prevent metabolic leakage or alteration. |

| 4. Analytical Measurement | Samples are analyzed by high-resolution mass spectrometry (MS) to measure the mass isotopomer distribution of key metabolites. | MS methods must be sensitive enough to detect low-abundance metabolites and distinguish isotopologues. |

| 5. Data Analysis & Flux Calculation | Software is used to correct for natural isotope abundance and calculate the metabolic fluxes through the network. | Integration with computational models to solve the underdetermined system of metabolic reactions. nih.gov |

Application in Systems Biology and Computational Modeling of Metabolism

Systems biology aims to understand the complex interactions within a biological system as a whole, integrating multiple layers of "omics" data (genomics, proteomics, metabolomics). sci-hub.se Computational modeling is a cornerstone of this approach, allowing for the simulation and prediction of systemic behavior. unimib.itnih.gov Data from tracers like this compound provide critical experimental validation and parameterization for these models. researchgate.net

In the future, data from this compound tracing studies will be increasingly integrated into multi-scale computational models. unimib.it These models can simulate metabolism from the level of a single cell to an entire organism. For example, the measured flux of valine through specific pathways can be used as a constraint in a genome-scale metabolic model (GEM) to predict how a drug might alter cellular metabolism. biorxiv.orgescholarship.org

Furthermore, as machine learning and artificial intelligence become more integrated with systems biology, data from isotope tracing will serve as high-quality training data for predictive algorithms. unimib.it These models could predict metabolic phenotypes from genotype information or identify novel drug targets by simulating the downstream effects of inhibiting a particular enzyme in the valine catabolic pathway. This fusion of experimental tracer data with advanced computational techniques promises to unravel the complexity of metabolic regulation in health and disease. plos.org

Exploration of this compound in Complex Biological Systems and Inter-organ Communication Studies

Metabolic regulation is not confined to single cells but involves complex communication and nutrient exchange between different organs and tissues. researchgate.net Stable isotope tracers are invaluable tools for studying this inter-organ communication in vivo. maastrichtuniversity.nlbioscientifica.com this compound is poised to play a significant role in unraveling the dynamics of branched-chain amino acid (BCAA) metabolism across the body.

Future research will increasingly use tracers like this compound to study the crosstalk between key metabolic organs such as the muscle, liver, and adipose tissue. nih.gov For instance, researchers can administer the tracer and track the appearance of labeled valine and its metabolites in the blood and various tissues over time. This can provide quantitative insights into how processes like exercise or conditions like obesity affect BCAA partitioning and utilization. Valine catabolism gives rise to metabolites like β-aminoisobutyrate (BAIBA), which itself can act as a signaling molecule, influencing processes like the browning of white adipose tissue. nih.gov Tracing with this compound could directly quantify the production and flux of these signaling metabolites between tissues.

These studies are essential for understanding systemic metabolic diseases like sarcopenic obesity, where communication between muscle and fat tissue is dysregulated. nih.gov By providing a dynamic, whole-body view of amino acid flux, this compound will help build more comprehensive models of human metabolism and its regulation by neuroendocrine and other signaling pathways. nih.govmdpi.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Valine |

| L-Valine |

| D-Valine |

| Glucose |

| U-¹³C-Valine |

| β-aminoisobutyrate (BAIBA) |

| Deuterium |

| Carbon-13 (¹³C) |

Q & A

Basic: What synthetic methodologies are recommended for producing DL-Valine-3-D1, and how is its isotopic purity validated?

This compound is synthesized via catalytic deuteration at the third carbon of the valine backbone. Key steps include:

- Deuterium incorporation : Using deuterated reagents (e.g., D₂O or deuterium gas) under controlled pH and temperature to target the β-carbon position .

- Purification : Chromatographic techniques (HPLC or ion-exchange) isolate the deuterated compound from unlabeled byproducts .

- Validation : Isotopic purity (>98 atom% D) is confirmed through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. NMR analysis of the C-D coupling in the β-carbon region (e.g., ¹H-decoupled ¹³C NMR) ensures positional specificity .

Basic: How does the deuterium labeling in this compound influence its physicochemical properties compared to non-deuterated valine?

Deuterium substitution at the β-carbon alters:

- Kinetic isotope effects (KIE) : Reduced reaction rates in enzymatic processes due to stronger C-D bonds, critical for metabolic tracer studies .